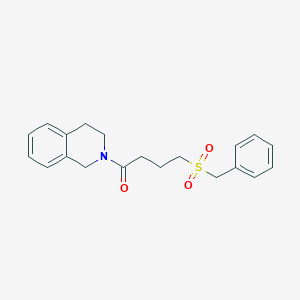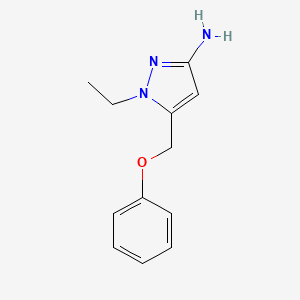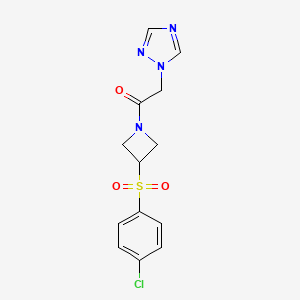![molecular formula C25H27N5O2S B2540546 2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-32-6](/img/no-structure.png)
2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C25H27N5O2S and its molecular weight is 461.58. The purity is usually 95%.
BenchChem offers high-quality 2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
The compound’s structural features suggest potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells . Further studies are needed to elucidate its precise mechanisms and optimize its efficacy.
Antioxidant Activity
The compound has demonstrated significant antioxidant properties. It effectively scavenges free radicals, making it a potential candidate for combating oxidative stress-related diseases . Researchers have evaluated its activity using the ABTS assay, where it outperformed other related compounds .
Drug Design and Development
The compound serves as a valuable scaffold for drug design. Medicinal chemists can modify its functional groups to create derivatives with improved pharmacokinetics and selectivity. Its unique heterocyclic structure offers opportunities for developing novel therapeutics.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(3-methyl-4-(3-methylphenyl)piperazin-1-yl)acetyl chloride, followed by cyclization with 2-(2-oxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-yl)acetic acid.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-(3-methyl-4-(3-methylphenyl)piperazin-1-yl)acetyl chloride", "2-(2-oxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-yl)acetic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(3-methyl-4-(3-methylphenyl)piperazin-1-yl)acetyl chloride in the presence of a base such as triethylamine or pyridine to form the intermediate 2-(3-methyl-4-(3-methylphenyl)piperazin-1-yl)-2-oxoethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.", "Step 2: Cyclization of the intermediate with 2-(2-oxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to form the final product 2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |
CAS RN |
1028685-32-6 |
Molecular Formula |
C25H27N5O2S |
Molecular Weight |
461.58 |
IUPAC Name |
2-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C25H27N5O2S/c1-16-6-5-7-18(14-16)29-13-12-28(15-17(29)2)22(31)11-10-21-24(32)30-23(26-21)19-8-3-4-9-20(19)27-25(30)33/h3-9,14,17,21,26H,10-13,15H2,1-2H3 |
InChI Key |
FTMPTGJZCNRJMY-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2540473.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2540476.png)
![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2540478.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2540479.png)
![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)
![(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540481.png)
![Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate](/img/structure/B2540482.png)

![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2540485.png)
